molecular formula C16H19N3O4S2 B4696596 1-BENZYL-3-(2,5-DIMETHOXYBENZENESULFONAMIDO)THIOUREA

1-BENZYL-3-(2,5-DIMETHOXYBENZENESULFONAMIDO)THIOUREA

Cat. No.: B4696596
M. Wt: 381.5 g/mol
InChI Key: DINTWYPYSNZRFL-UHFFFAOYSA-N
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Description

1-BENZYL-3-(2,5-DIMETHOXYBENZENESULFONAMIDO)THIOUREA is a synthetic organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-BENZYL-3-(2,5-DIMETHOXYBENZENESULFONAMIDO)THIOUREA typically involves the reaction of benzyl isothiocyanate with 2,5-dimethoxybenzenesulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for thiourea derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-BENZYL-3-(2,5-DIMETHOXYBENZENESULFONAMIDO)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include sulfoxides, sulfones, amines, and thiols .

Scientific Research Applications

1-BENZYL-3-(2,5-DIMETHOXYBENZENESULFONAMIDO)THIOUREA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-BENZYL-3-(2,5-DIMETHOXYBENZENESULFONAMIDO)THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cell membranes and proteins, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

1-BENZYL-3-(2,5-DIMETHOXYBENZENESULFONAMIDO)THIOUREA can be compared with other thiourea derivatives such as:

  • 1-Benzyl-3-(2-ethoxyphenyl)thiourea
  • 1-Benzyl-3-(2,6-dimethylphenyl)thiourea
  • 1-Ethyl-3-(2-methoxyphenyl)thiourea

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities.

Properties

IUPAC Name

1-benzyl-3-[(2,5-dimethoxyphenyl)sulfonylamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-22-13-8-9-14(23-2)15(10-13)25(20,21)19-18-16(24)17-11-12-6-4-3-5-7-12/h3-10,19H,11H2,1-2H3,(H2,17,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINTWYPYSNZRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NNC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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